[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid
Overview
Description
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is a chemical compound with the molecular formula C15H13FO2 . It is used in various scientific research and has potential applications in the synthesis of other compounds.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluoro and methyl group on the phenyl ring . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 244.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Scientific Research Applications
Synthesis and Application in Drug Manufacturing
The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, demonstrates the utility of fluoro-methylphenyl derivatives in drug production. The development of practical synthesis methods for these intermediates highlights their significance in pharmaceutical manufacturing, underscoring the challenges and solutions in their production, including cost and safety considerations (Qiu et al., 2009).
Environmental Degradation and Treatment
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the environmental impact and treatment of compounds related to 4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid. This includes the identification of by-products and their biotoxicity, contributing to the understanding of how such compounds and their derivatives behave in water treatment scenarios, emphasizing the need for effective degradation mechanisms to mitigate potential environmental threats (Qutob et al., 2022).
Development of Chemosensors
The exploration of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors for detecting various analytes demonstrates the broader applicability of fluoro-methylphenyl derivatives in analytical chemistry. These chemosensors' ability to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity illustrates the potential for fluoro-methylphenyl derivatives to contribute to environmental monitoring, diagnostics, and research tools (Roy, 2021).
Pharmacological Effects of Related Compounds
The pharmacological review of chlorogenic acid (CGA) showcases the therapeutic roles of phenolic compounds, which share some structural similarities with 4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid. CGA's diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, highlight the potential for fluoro-methylphenyl derivatives to play significant roles in developing new therapeutics (Naveed et al., 2018).
Properties
IUPAC Name |
2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAADANLEPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742988 | |
Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-96-4 | |
Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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